molecular formula C15H12ClNO B11951637 4'-(4-Chlorobenzylideneamino)acetophenone CAS No. 32884-52-9

4'-(4-Chlorobenzylideneamino)acetophenone

Cat. No.: B11951637
CAS No.: 32884-52-9
M. Wt: 257.71 g/mol
InChI Key: HBIOGMSFDFPLMI-UHFFFAOYSA-N
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Description

4’-(4-Chlorobenzylideneamino)acetophenone is an organic compound with the molecular formula C15H12ClNO. It is characterized by the presence of a chlorobenzylideneamino group attached to an acetophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Chlorobenzylideneamino)acetophenone typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 4’-(4-Chlorobenzylideneamino)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Chlorobenzylideneamino)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-(4-Chlorobenzylideneamino)acetophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-(4-Chlorobenzylideneamino)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxybenzylideneaminoacetophenone
  • 4’-Nitrobenzylideneaminoacetophenone
  • 4’-Methylbenzylideneaminoacetophenone

Uniqueness

4’-(4-Chlorobenzylideneamino)acetophenone is unique due to the presence of the chlorine atom in the benzylideneamino group. This chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

32884-52-9

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12ClNO/c1-11(18)13-4-8-15(9-5-13)17-10-12-2-6-14(16)7-3-12/h2-10H,1H3

InChI Key

HBIOGMSFDFPLMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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